1,2,4-Trivinylbenzene

Copolymerization Kinetics Reactivity Ratios Styrene Copolymers

1,2,4-Trivinylbenzene (TVB) is a trifunctional vinyl-aromatic monomer with the molecular formula C₁₂H₁₂ and a molecular weight of 156.22 g/mol. It is classified as a multivinyl aromatic compound and is primarily utilized as a highly efficient crosslinking agent in polymer synthesis, enabling the formation of dense, three-dimensional polymer networks.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 7641-80-7
Cat. No. B15181684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trivinylbenzene
CAS7641-80-7
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C=C1)C=C)C=C
InChIInChI=1S/C12H12/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-9H,1-3H2
InChIKeyDQFAIOJURQGXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Trivinylbenzene (CAS 7641-80-7): Technical Overview for Industrial and Scientific Procurement


1,2,4-Trivinylbenzene (TVB) is a trifunctional vinyl-aromatic monomer with the molecular formula C₁₂H₁₂ and a molecular weight of 156.22 g/mol [1]. It is classified as a multivinyl aromatic compound and is primarily utilized as a highly efficient crosslinking agent in polymer synthesis, enabling the formation of dense, three-dimensional polymer networks [2]. Its asymmetrical substitution pattern (vinyl groups at the 1, 2, and 4 positions of the benzene ring) confers distinct reactivity and network architecture characteristics compared to both its divinyl counterparts and other trivinylbenzene isomers [3].

1,2,4-Trivinylbenzene (CAS 7641-80-7): Why Generic Substitution with In-Class Analogs Is Not Feasible


Despite being a member of the multivinyl aromatic crosslinker family, 1,2,4-trivinylbenzene cannot be treated as a simple drop-in replacement for its closest commercial analogs, such as divinylbenzene (DVB) or the symmetrical 1,3,5-trivinylbenzene isomer. This is because the number, position, and resulting reactivity of the vinyl groups fundamentally alter the kinetics of polymer network formation [1]. The resulting differences in crosslink density, network architecture, and mass transport properties are not marginal—they directly translate into measurable variations in material performance, including sulfonation rates and thermal degradation behavior [2]. The following quantitative evidence guide details these specific, verifiable differences.

1,2,4-Trivinylbenzene (CAS 7641-80-7): Quantitative Evidence of Differentiated Performance Versus Closest Analogs


1,2,4-Trivinylbenzene (CAS 7641-80-7): Copolymerization Reactivity Ratio Comparison with p-Divinylbenzene

The copolymerization kinetics of 1,2,4-trivinylbenzene (TVB) with styrene deviate significantly from those of its structural subunit, p-divinylbenzene (p-DVB). In a controlled study at 70°C prior to the gel point, the reactivity ratios for the styrene/p-DVB pair were determined to be r₁ (styrene) = 0.77 and r₂ (p-DVB) = 1.46 [1]. The authors explicitly note that the kinetic behavior of TVB in the same system does not clearly resemble that of any of the DVB isomers, indicating a unique copolymerization profile that cannot be predicted from the simpler divinyl analogs [1].

Copolymerization Kinetics Reactivity Ratios Styrene Copolymers

1,2,4-Trivinylbenzene (CAS 7641-80-7): Accelerated Polymerization Kinetics Versus Divinyl Crosslinkers

When polymerized with an equal cross-linking potential (i.e., equal concentration of vinyl groups), trivinylbenzene-based systems exhibit a more rapid reaction rate than divinylbenzene-based systems [1]. This phenomenon is attributed to a more pronounced autoacceleration (Trommsdorff effect) driven by the higher initial crosslink density, which restricts chain mobility and slows termination relative to propagation [1].

Polymerization Kinetics Autoacceleration Gelation

1,2,4-Trivinylbenzene (CAS 7641-80-7): Comparative Sulfonation Rate in Polystyrene Beads vs. 1,3,5-Trivinylbenzene and p-Divinylbenzene

The rate of sulfonation, a key step in manufacturing ion-exchange resins, is strongly influenced by the isomeric form of the trivinylbenzene crosslinker. A direct comparison of styrene bead copolymers showed that beads crosslinked with 8% 1,2,4-TVB sulfonate at approximately the same rate as those crosslinked with 8% p-divinylbenzene (p-DVB) [1]. In stark contrast, beads crosslinked with 4% of the symmetrical 1,3,5-TVB isomer sulfonate at a significantly slower rate than the 8% 1,2,4-TVB beads [1].

Ion Exchange Resins Sulfonation Kinetics Polymer Modification

1,2,4-Trivinylbenzene (CAS 7641-80-7): Contribution to Enhanced Thermal Stability in Styrenic Copolymers

The thermal stability of styrene-based polymers increases with crosslink concentration. Studies on the pyrolysis of styrene copolymers crosslinked with DVB and TVB over a temperature range of 346 to 450 °C have shown that the size of the carbonaceous residue (char) increases, and the volatilization rate decreases as crosslink density is increased [1][2]. While a direct, quantitative comparison between DVB and TVB at equivalent loadings is not provided in the cited source, the trivinyl monomer's higher functionality inherently yields a higher crosslink density for a given molar incorporation, thus contributing to enhanced thermal stability and greater char yield [3].

Thermal Stability Pyrolysis Polymer Degradation

1,2,4-Trivinylbenzene (CAS 7641-80-7): Optimal Application Scenarios Based on Evidence


Production of Ion-Exchange Resins with Predictable, High-Throughput Sulfonation

Based on the evidence that 8% 1,2,4-trivinylbenzene crosslinked polystyrene beads sulfonate at a rate comparable to 8% p-divinylbenzene beads, this isomer is the preferred choice over 1,3,5-trivinylbenzene for ion-exchange resin manufacturing [1]. Using 1,2,4-TVB allows manufacturers to maintain existing p-DVB process timelines and conditions while potentially leveraging the higher functionality of a trivinyl monomer for enhanced mechanical robustness, avoiding the slower sulfonation kinetics associated with the symmetrical isomer.

Synthesis of Highly Crosslinked, Thermally Stable Polymer Networks and Carbon Precursors

For applications where maximum crosslink density and thermal stability are paramount—such as in the creation of advanced composites, high-performance adsorbents, or carbonaceous materials via pyrolysis—1,2,4-trivinylbenzene is a superior building block to divinylbenzene [1]. Its trifunctional nature enables a denser network architecture, which directly translates to higher char yields and reduced volatilization during high-temperature exposure, as established by the class-level evidence on thermal degradation.

Design of Conjugated Polymer Networks for Fluorescence-Based Explosives Detection

1,2,4-Trivinylbenzene is a key monomer for constructing fully conjugated, cross-linked polymer networks designed for trace explosives detection [1]. The compound's three vinyl groups enable the formation of a robust, three-dimensional matrix around a fluorescent core, providing the necessary structural integrity and surface area for sensitive and reversible vapor sensing of nitroaromatic explosives such as RDX, TNT, and PETN.

Precise Synthesis of Elastomeric Block Copolymers via Anionic Polymerization

In anionic polymerization processes for producing thermoplastic elastomers, 1,2,4-trivinylbenzene is a valuable coupling agent that enables the controlled creation of branched and star-shaped polymer architectures [1]. Its specific reactivity profile with organolithium initiators, which differs from divinylbenzene, allows for a different level of control over the final molecular architecture and polydispersity, a factor that is critical for tailoring the rheological and mechanical properties of the elastomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4-Trivinylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.